(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is a chiral compound with significant potential in various fields of scientific research. This compound features an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and ®-glycidol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (3R)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL
- (3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL
- (3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
LTHGOFHUOISGHS-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CCO)N |
Origin of Product |
United States |
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